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Compound of Interest

Compound Name: Selfotel

Cat. No.: B15620721 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to understanding the failure of Selfotel (CGS-

19755) in Phase III clinical trials for acute ischemic stroke and severe head injury.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of Selfotel in Phase III clinical trials?

A1: The Phase III clinical trials for Selfotel in acute ischemic stroke were suspended

prematurely due to a lack of efficacy and a concerning trend towards increased mortality in

patients receiving the drug compared to placebo.[1][2][3][4] Specifically, there was no

significant improvement in functional outcomes at 90 days for patients treated with Selfotel.[1]

[4] Moreover, a higher mortality rate was observed in the Selfotel group, particularly within the

first 30 days and in patients with severe stroke.[1][3][4][5]

Q2: What was the proposed mechanism of action for Selfotel?

A2: Selfotel is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][6][7] It was

designed to block the excitotoxic cascade triggered by excessive glutamate release during

cerebral ischemia.[1][7][8] By competitively inhibiting glutamate binding to the NMDA receptor,

Selfotel was intended to prevent the massive influx of calcium ions into neurons, a key step

leading to neuronal cell death.[1][6][7]

Q3: What were the significant adverse effects observed in patients treated with Selfotel?
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A3: Dose-dependent central nervous system (CNS) adverse effects were a major issue. These

included agitation, hallucinations, confusion, paranoia, and delirium.[6][8][9][10] In the Phase III

stroke trials, neurological adverse events were more common in the Selfotel-treated group.[1]

A concerning finding was the higher incidence of stupor and coma in patients receiving Selfotel
(nearly 10%) compared to placebo (2%).[1][5]

Q4: Was the dose used in Phase III trials established as safe in earlier phases?

A4: A single intravenous dose of 1.5 mg/kg was selected for the Phase III stroke trials based on

Phase I and Phase IIa studies, which suggested this dose was "safe and tolerable".[1][4][6][10]

However, even at this dose in the Phase IIa trial, milder CNS adverse experiences were noted

in 4 out of 7 patients.[6][9][10] Higher doses (1.75 mg/kg and 2.0 mg/kg) were deemed to have

unacceptable levels of adverse events.[6][9][10]

Q5: Why did promising preclinical results not translate to clinical success?

A5: This is a common challenge in neuroprotective drug development.[3][11] Several factors

may have contributed:

Narrow Therapeutic Window: The neuroprotective effects of NMDA antagonists are time-

sensitive. The 6-hour window for administration in the clinical trials may have been too long.

[1][4] Preclinical studies in gerbils indicated a maximum therapeutic window of 4 hours.[8]

Neurotoxicity: The increased mortality and adverse neurological events suggest that at the

doses required for neuroprotection, Selfotel might exert neurotoxic effects in the setting of

human brain ischemia.[1][3][4][5]

Dual Role of Glutamate: While excessive glutamate is excitotoxic, it also has essential

physiological functions in promoting neuronal survival.[11] Prolonged blockade of NMDA

receptors by Selfotel might have interfered with these crucial survival signals.[11][12]

Differences Between Animal Models and Human Stroke: The complexity and heterogeneity

of human stroke in an elderly population with comorbidities are not fully replicated in young,

healthy animal models.[3]

Quantitative Data Summary
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The following tables summarize key data from the Selfotel clinical trials.

Table 1: Phase IIa Dose-Escalation and Adverse Events in Ischemic Stroke Patients[6][9][10]

Dose Group (Single IV
Bolus)

Number of Patients
(Selfotel)

Number of Patients with
CNS Adverse Events*

1.0 mg/kg 6 1

1.5 mg/kg 7 4

1.75 mg/kg 5 3

2.0 mg/kg 6 6

*CNS Adverse Events included agitation, hallucinations, confusion, paranoia, and delirium.

Table 2: Phase III Ischemic Stroke Trials - Patient Demographics and Treatment[1]

Characteristic Selfotel (n=281) Placebo (n=286)

Mean Age (years) Not specified Not specified

Gender Not specified Not specified

Mean time from stroke onset to

treatment
4.5 hours 4.5 hours

Dose Administered 1.5 mg/kg Matching Placebo

Table 3: Phase III Ischemic Stroke Trials - Mortality Rates[1][4]

Time Point
Selfotel Group
(Deaths/Total)

Placebo Group
(Deaths/Total)

Relative Risk
(95% CI)

P-value

Day 8 Not specified Not specified Not specified 0.02

Day 30 54 / 280 37 / 286 Not specified 0.05

Day 90 62 / 281 (22%) 49 / 286 (17%) 1.3 (0.92 to 1.83) 0.15
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*Analyses were conducted post hoc and not prespecified.

Experimental Protocols
Preclinical Neuroprotection Assay (Gerbil Global Ischemia Model)

Objective: To determine the neuroprotective efficacy and therapeutic window of Selfotel.

Model: Bilateral common carotid artery occlusion for 20 minutes in gerbils to induce global

cerebral ischemia.

Methodology:

Animals were anesthetized.

Selfotel (doses of 1, 3, 10, and 30 mg/kg) or vehicle was administered intraperitoneally

(i.p.). For the dose-response study, injections were given 4 times at 2-hour intervals,

starting 15 minutes before occlusion.[8]

For the therapeutic window study, the 30 mg/kg dosing regimen was initiated at 1, 2, or 4

hours after the onset of occlusion.[8]

After a set survival period, brains were harvested for histological analysis to quantify

hippocampal brain damage.

Key Findings: Significant neuroprotection was observed only at the 10 and 30 mg/kg doses.

The maximum therapeutic window was determined to be 4 hours post-occlusion.[8]

Phase III Clinical Trial Protocol (Acute Ischemic Stroke)

Objective: To determine if a single dose of Selfotel improves functional outcome at 90 days

post-stroke.[1][4]

Design: Two concurrent, double-blind, randomized, placebo-controlled, parallel-group,

multicenter trials.[1][2][4]

Inclusion Criteria: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and

a motor deficit, able to be treated within 6 hours of symptom onset.[1][4]
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Intervention:

Eligible patients were randomized to receive either Selfotel or a matching placebo.

A single intravenous (IV) bolus dose of 1.5 mg/kg Selfotel or placebo was administered

over a short period.[1][4]

Primary Endpoint: The proportion of patients achieving a Barthel Index score of ≥60 at 90

days. The Barthel Index measures performance in activities of daily living.[1][4]

Safety Monitoring: An independent Data Safety Monitoring Board reviewed the data

periodically. The trials were suspended based on their recommendation due to safety

concerns.[1][2][4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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